molecular formula C8H9IO B1611648 1-Iodo-4-methoxy-2-methylbenzene CAS No. 63452-69-7

1-Iodo-4-methoxy-2-methylbenzene

Cat. No.: B1611648
CAS No.: 63452-69-7
M. Wt: 248.06 g/mol
InChI Key: QFUGOWDTHUONFO-UHFFFAOYSA-N
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Description

1-Iodo-4-methoxy-2-methylbenzene (CAS 63452-69-7) is a halogenated aromatic compound with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol . Structurally, it features an iodine atom at position 1, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at position 2 on the benzene ring. Key spectroscopic data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.66 (d, J = 8.7 Hz, 1H), 6.82 (d, J = 3.0 Hz, 1H), 6.49 (dd, J = 8.7, 3.0 Hz, 1H), 3.77 (s, 3H), 2.40 (s, 3H) .
  • ¹³C NMR (101 MHz, CDCl₃): δ 159.9, 142.4, 139.3, 115.9, 113.4, 89.7, 55.3, 28.3 .

This compound is synthesized via transition-metal-free decarboxylative iodination of 4-methoxy-2-methylbenzoic acid, achieving a 92% yield . It serves as a versatile intermediate in organic synthesis, particularly in halogen-exchange and coupling reactions. Safety data indicate hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-methoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under acidic conditions to facilitate the formation of the iodonium ion, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Products include 4-methoxy-2-methylbenzene derivatives with different substituents replacing the iodine atom.

    Oxidation: Products include 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.

    Reduction: The major product is 4-methoxy-2-methylbenzene.

Scientific Research Applications

Organic Synthesis

1-Iodo-4-methoxy-2-methylbenzene serves as a crucial precursor in the synthesis of various organic compounds. Its electrophilic aromatic substitution capability allows for the introduction of different substituents onto the aromatic ring.

Key Reactions:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
  • Oxidation: The methoxy group can be oxidized to yield aldehydes or carboxylic acids, expanding the compound's utility in synthesis.
  • Reduction: Reduction reactions can convert the iodine to a hydrocarbon, further diversifying potential products.

Table 1: Reaction Types and Conditions

Reaction TypeReagents UsedConditions
Nucleophilic SubstitutionSodium hydroxide or potassium hydroxidePolar solvents (ethanol, water)
OxidationPotassium permanganate or chromium trioxideAcidic or basic conditions
ReductionLithium aluminum hydride or sodium borohydrideAnhydrous solvents

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate for synthesizing pharmaceutical compounds. Its structural features allow it to interact with biological systems, making it a candidate for drug development.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the methoxy group have led to compounds with enhanced cytotoxicity against cancer cell lines .

Materials Science

The compound is also utilized in materials science for producing specialty chemicals and advanced materials. Its ability to undergo various transformations makes it valuable in creating functionalized polymers and nanomaterials.

Applications:

  • Additive Manufacturing: Used as a precursor for materials in 3D printing applications.
  • Biomaterials: Investigated for potential use in biomedical devices due to its biocompatibility .

Mechanism of Action

The mechanism of action of 1-iodo-4-methoxy-2-methylbenzene in chemical reactions involves the formation of reactive intermediates such as iodonium ions or benzenonium ions. These intermediates facilitate the substitution or addition reactions on the aromatic ring. The methoxy group acts as an electron-donating group, stabilizing the intermediates and directing the reactions to specific positions on the ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key attributes of 1-iodo-4-methoxy-2-methylbenzene with its structural analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Features/Applications
This compound 63452-69-7 C₈H₉IO 248.06 I (1), OCH₃ (4), CH₃ (2) High-yield synthesis (92%) ; used in cross-coupling reactions
1-Iodo-2-methoxy-4-methylbenzene 186583-59-5 C₈H₉IO 248.06 I (1), OCH₃ (2), CH₃ (4) Positional isomer; electronic effects differ due to substituent arrangement
1-Iodo-2-methoxy-4,5-dimethylbenzene 50772-82-2 C₉H₁₁IO 262.09 I (1), OCH₃ (2), CH₃ (4,5) Additional methyl group increases steric hindrance
4-Ethyl-2-iodo-1-methoxybenzene 868167-69-5 C₉H₁₁IO 262.09 I (2), OCH₃ (1), CH₂CH₃ (4) Ethyl group enhances lipophilicity
1-Iodo-4-(methoxymethoxy)-2-methylbenzene 1309378-93-5 C₉H₁₁IO₃ 278.09 I (1), CH₃OCH₂O (4), CH₃ (2) Methoxymethoxy group modifies solubility/reactivity
4-Bromo-2-iodo-1-methoxybenzene 98273-59-7 C₇H₆BrIO 312.93 Br (4), I (2), OCH₃ (1) Bromo substitution alters electronic properties; used in Suzuki couplings

Key Differences and Implications

Substituent Position and Reactivity :

  • The position of the methoxy group (para vs. ortho to iodine) significantly influences electronic effects. For example, in this compound, the para-methoxy group donates electron density via resonance, activating the ring for electrophilic substitution. In contrast, 1-iodo-2-methoxy-4-methylbenzene (methoxy at ortho) may exhibit steric hindrance, reducing reactivity .

Halogen Effects :

  • Replacing iodine with bromo (e.g., 4-bromo-2-iodo-1-methoxybenzene) decreases the leaving group ability but enhances stability in certain reaction conditions .

Functional Group Modifications :

  • The methoxymethoxy group in 1-iodo-4-(methoxymethoxy)-2-methylbenzene introduces an additional oxygen atom, improving solubility in polar solvents .

Biological Activity

1-Iodo-4-methoxy-2-methylbenzene, also known as p-Iodo-ortho-methoxytoluene, is a halogenated aromatic compound with potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, as well as its applications in medicinal chemistry.

This compound has a molecular formula of C9H11I0. It features an iodine atom, a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring. The presence of these functional groups can influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. A study focusing on various halogenated derivatives demonstrated that compounds similar to this compound showed effective inhibition against a range of bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Halogenated Aromatic Compounds

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
1-Iodo-3-methoxybenzeneS. aureus12
1-Bromo-4-methoxybenzeneP. aeruginosa10

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. The results suggest that this compound exhibits moderate antioxidant activity, which may be attributed to the electron-donating ability of the methoxy group.

Table 2: Antioxidant Activity Results

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound4550
Ascorbic Acid1015

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated compounds, including derivatives of this compound. Results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential for development into a therapeutic agent for bacterial infections .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant properties of several methoxy-substituted iodobenzenes were assessed for their ability to scavenge free radicals. The findings revealed that this compound exhibited significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-iodo-4-methoxy-2-methylbenzene, and how can purity be maximized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via electrophilic aromatic substitution, where iodination is directed by the methoxy and methyl groups. A modified Ullmann coupling or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be viable, using precursors like 4-methoxy-2-methylbenzene boronic acid and iodinating agents .
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor purity via HPLC (C18 column, methanol/water mobile phase) or GC-MS .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal XRD data. The iodine atom’s heavy atom effect enhances diffraction resolution .
  • Spectroscopic Techniques :
    • NMR : Compare 1^1H and 13^13C NMR shifts with DFT-calculated spectra (e.g., Gaussian09) to confirm substituent positions .
    • IR : Validate methoxy (C-O stretch ~1250 cm1^{-1}) and C-I (500–600 cm1^{-1}) bonds .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (Category 4 acute toxicity per EU-GHS) .
  • Waste Disposal : Segregate halogenated waste and consult licensed disposal services. Neutralize residual iodine with sodium thiosulfate .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reaction mechanisms involving this compound?

Methodological Answer:

  • Mechanistic Studies : Perform DFT calculations (e.g., B3LYP/6-311++G**) to model transition states and compare activation energies for competing pathways (e.g., electrophilic vs. radical iodination) .
  • Data Reconciliation : Use statistical tools (e.g., chi-square tests) to analyze discrepancies between theoretical and experimental yields. Cross-validate with kinetic isotope effect studies .

Q. What strategies enhance the compound’s utility in cross-coupling reactions for complex molecule synthesis?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) and ligands (e.g., SPhos) in Heck or Sonogashira reactions. Use microwave-assisted synthesis to reduce reaction times .
  • Substituent Effects : Evaluate steric and electronic impacts of the methoxy and methyl groups on coupling efficiency via Hammett plots .

Q. How does this compound interact in supramolecular systems, and how can this be exploited in materials science?

Methodological Answer:

  • Crystal Engineering : Analyze packing motifs (e.g., halogen bonding via iodine) using Mercury software. Co-crystallize with electron-deficient aromatics to study π-π interactions .
  • Applications : Explore its use in liquid crystals or metal-organic frameworks (MOFs) by functionalizing the iodine site with alkyne or azide groups .

Q. Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Re-examine NMR sample preparation (e.g., solvent polarity, temperature) to resolve splitting anomalies .
  • Error Analysis : Quantify instrument precision (e.g., NMR shimming, XRD detector calibration) and report confidence intervals .

Q. What statistical methods are recommended for analyzing reaction yield variability in iodination reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, stoichiometry). Analyze variance (ANOVA) to identify significant factors .
  • Reproducibility : Conduct triplicate runs and report standard deviations. Use QbD (Quality by Design) principles for robustness testing .

Q. Applications in Biological and Medicinal Chemistry

Q. What methodologies validate the potential bioactivity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Screen for antimicrobial activity using microdilution (MIC determination) against Gram-positive/negative strains. Assess cytotoxicity via MTT assays on human cell lines .
  • Molecular Docking : Simulate binding to target enzymes (e.g., cytochrome P450) using AutoDock Vina. Compare binding energies with known inhibitors .

Properties

IUPAC Name

1-iodo-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUGOWDTHUONFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521147
Record name 1-Iodo-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63452-69-7
Record name 1-Iodo-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-Iodo-4-methoxy-2-methylbenzene
1-Iodo-4-methoxy-2-methylbenzene
1-Iodo-4-methoxy-2-methylbenzene
1-Iodo-4-methoxy-2-methylbenzene
1-Iodo-4-methoxy-2-methylbenzene
1-Iodo-4-methoxy-2-methylbenzene

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